N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide is a complex organic compound characterized by the presence of multiple nitro groups and a chloro substituent on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline, which is then further nitrated to obtain 4-chloro-3,5-dinitroaniline. This intermediate is then reacted with 2,4-dinitrobenzoyl chloride under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, particularly at the chloro-substituted position.
Reduction Reactions: The nitro groups can be reduced to amines under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the already oxidized state of the nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro substituent can engage in nucleophilic substitution reactions. These interactions can disrupt cellular processes in microorganisms or cancer cells, leading to their antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: Similar in structure but lacks the amide and additional nitro groups.
4-Chloro-2-nitroaniline: Another related compound with a different substitution pattern.
4-Chloro-3-nitrophenyl disulfide: Contains a disulfide linkage instead of the amide group.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide is unique due to the combination of its nitro and chloro substituents along with the amide linkage. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O7/c14-10-4-1-7(5-12(10)18(24)25)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6H,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOACQJQNTRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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